molecular formula C21H19N5O2 B2904091 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide CAS No. 899738-03-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide

Cat. No. B2904091
CAS RN: 899738-03-5
M. Wt: 373.416
InChI Key: RQGRGXNSCHQPKN-UHFFFAOYSA-N
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Description

The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A practical three-component method for the synthesis of pyrazolo [3,4- d ]pyrimidin-4-ones was developed . The reaction was performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . The significantly longer C15–N14 bond length and the nonplanar geometry of the C16–C15–N14–H14 fragment indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The empirical formula of a similar compound is C14H12N2OS and the molecular weight is 256.32 .

Mechanism of Action

The mechanism of action of similar compounds has been studied . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

The safety and hazards of similar compounds have been reported . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions of research on similar compounds could involve the development of more potent inhibitors of CDK2/cyclin A2 . This could lead to the development of more effective treatments for cancer .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-5-4-6-16(9-13)20(27)24-25-12-22-19-18(21(25)28)11-23-26(19)17-8-7-14(2)15(3)10-17/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGRGXNSCHQPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide

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